C.I. Direct Orange 72
Description
Direct Orange 72 is notably utilized in specialized applications, such as high-refractive-index polarized lenses, due to its chromatic stability and compatibility with industrial substrates .
Properties
CAS No. |
12217-64-0 |
|---|---|
Molecular Formula |
C37H28N6Na4O15S4 |
Molecular Weight |
1016.9 g/mol |
IUPAC Name |
tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C37H32N6O15S4.4Na/c1-19-9-31(33(57-3)17-29(19)42-40-23-7-5-21-11-25(59(45,46)47)15-35(27(21)13-23)61(51,52)53)38-37(44)39-32-10-20(2)30(18-34(32)58-4)43-41-24-8-6-22-12-26(60(48,49)50)16-36(28(22)14-24)62(54,55)56;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
DQZDXNOLPPLSFD-UHFFFAOYSA-J |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Other CAS No. |
12217-64-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
C.I. Direct Red 72 (CAS 8005-64-9)
Structural and Functional Similarities :
Key Differences :
Research Findings :
Direct Red 72 exhibits moderate lightfastness but superior alkaline resistance (rated 5/5), making it suitable for industrial dyeing processes requiring pH stability. Its adsorption behavior in wastewater, however, is less efficient compared to smaller-molecular-weight dyes due to steric hindrance .
C.I. Direct Orange 26 (CAS not provided)
Functional Similarities :
Key Differences :
Research Insights :
Direct Orange 26 demonstrates higher adsorption efficiency on weakly basic resins due to its smaller molecular size and ionic interactions with tertiary amine functionalities .
Comparison with Functionally Similar Natural Dye
C.I. Natural Orange 4 (Annatto, CAS 37350)
Functional Similarities :
Key Differences :
Q & A
What are the optimal experimental conditions for synthesizing C.I. Direct Orange 72, and how can its purity be reliably characterized?
Basic:
To synthesize this compound, researchers should optimize variables such as reaction temperature (e.g., 60–80°C), pH (acidic conditions preferred), and stoichiometric ratios of precursors (e.g., diazo coupling agents). Characterization should include UV-Vis spectroscopy (λmax ~490 nm), HPLC for purity assessment (C18 column, methanol/water mobile phase), and elemental analysis .
Advanced:
For mechanistic insights, employ computational models (DFT calculations) to predict reaction pathways and intermediates. Validate with in-situ FTIR or NMR to track real-time structural changes during synthesis .
How do environmental factors (e.g., pH, light) influence the stability of this compound in aqueous solutions?
Basic:
Design stability studies by exposing the dye to controlled conditions: vary pH (2–12), UV light exposure, and temperature (25–60°C). Monitor degradation via spectrophotometric absorbance shifts and calculate half-life using first-order kinetics .
Advanced:
Investigate degradation pathways using LC-MS/MS to identify transient byproducts. Correlate degradation kinetics with quantum yield calculations to predict photostability under environmental conditions .
What advanced analytical techniques resolve structural ambiguities in this compound derivatives or degradation products?
Basic:
Use HPLC-DAD for separation and quantification. Confirm structures via HRMS (high-resolution mass spectrometry) and FTIR for functional group analysis .
Advanced:
Apply hyphenated techniques like LC-NMR or GC×GC-TOFMS for complex mixtures. Pair with multivariate statistical analysis (PCA) to differentiate spectral signatures of isomers .
How can researchers critically integrate existing literature on this compound while addressing methodological gaps?
Basic:
Conduct systematic reviews using databases like Web of Science and Reaxys. Filter studies by methodology (e.g., exclusion of non-peer-reviewed sources like ) and prioritize primary literature .
Advanced:
Perform meta-analyses to quantify reproducibility across studies. Use tools like PRISMA guidelines to evaluate bias in experimental designs (e.g., sample size, control groups) .
How should contradictory data on this compound’s physicochemical properties be resolved?
Basic:
Replicate conflicting experiments under standardized conditions (e.g., ISO protocols). Compare solvent systems, instrumentation calibration, and sample preparation techniques .
Advanced:
Apply multi-technique validation (e.g., cross-reference XRD crystallography with molecular dynamics simulations) to reconcile discrepancies in solubility or aggregation behavior .
What strategies ensure reproducibility in dye application studies (e.g., textile dyeing) using this compound?
Basic:
Document detailed protocols: dye concentration, mordant type, and fixation time. Include raw data (e.g., color strength via K/S values) in supplementary materials .
Advanced:
Collaborate with inter-laboratory validation programs. Use machine learning to model dye uptake variability across fabric types and optimize process parameters .
What methodologies assess the environmental impact of this compound degradation products?
Basic:
Perform acute toxicity assays (e.g., Daphnia magna mortality tests) and chemical oxygen demand (COD) measurements to evaluate eco-toxicity .
Advanced:
Apply non-target screening (NTS) with high-resolution mass spectrometry to identify unknown metabolites. Use QSAR models to predict long-term ecotoxicological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
